3-Chloro-2-methoxypyridine-4-boronic acid
Overview
Description
3-Chloro-2-methoxypyridine-4-boronic acid: is an organoboron compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol . This compound is a derivative of pyridine, where the boronic acid group is attached to the fourth position, a chlorine atom is at the third position, and a methoxy group is at the second position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to participate in the suzuki-miyaura coupling reaction . In this reaction, the boronic acid forms a complex with a palladium catalyst, which then undergoes transmetalation with an electrophilic organic group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which boronic acids participate, is widely used in organic synthesis to create chemically differentiated fragments . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the other reactants present.
Pharmacokinetics
The pharmacokinetics of boronic acids, in general, can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Result of Action
Given its potential involvement in the suzuki-miyaura coupling reaction, it can be inferred that the compound may play a role in the formation of new carbon-carbon bonds, thereby influencing the structure of organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methoxypyridine-4-boronic acid . For instance, the Suzuki-Miyaura coupling reaction, in which the compound may participate, is known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, the compound’s safety data sheet indicates that it may cause skin and eye irritation, and may have respiratory system toxicity , suggesting that its handling and use should be done with appropriate protective measures.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the coupling reaction . Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or activating their functions. For example, it may bind to active sites of enzymes, altering their catalytic activity and affecting metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, leading to enzyme inhibition or activation. The compound may also interact with DNA or RNA, affecting transcription and translation processes. Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, by binding to their active sites and altering their conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to this compound may result in cumulative effects on cellular function, such as changes in gene expression or metabolic flux . These temporal effects should be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it may cause toxic or adverse effects, such as oxidative stress, inflammation, or cell death. Threshold effects should be determined to establish safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FADH2, affecting redox reactions and metabolic flux. Additionally, this compound may influence the levels of specific metabolites, such as amino acids or nucleotides, by modulating enzyme activity or gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and accumulation in target cells or tissues. It may also interact with cellular membranes, affecting its localization and distribution. Understanding the transport and distribution mechanisms of this compound can provide insights into its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Studying the subcellular localization of this compound can provide valuable information on its mechanism of action and potential therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-methoxypyridine-4-boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 3-chloro-2-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxypyridine-4-boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or peracids.
Substitution Reactions: Can undergo nucleophilic substitution with various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: 3-Chloro-2-methoxypyridine-4-boronic acid is widely used in organic synthesis for the construction of complex molecules. It is a key reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-boron bonds makes it valuable in the development of boron-containing pharmaceuticals .
Industry: In the chemical industry, it is used in the synthesis of advanced materials and agrochemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .
Comparison with Similar Compounds
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling in synthetic applications .
Properties
IUPAC Name |
(3-chloro-2-methoxypyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNAXOGPSUVHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657410 | |
Record name | (3-Chloro-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-88-7 | |
Record name | B-(3-Chloro-2-methoxy-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-methoxypyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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